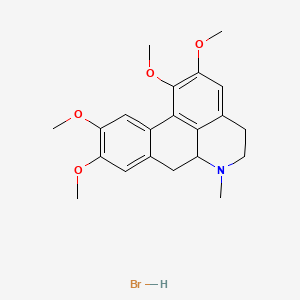

dl-Glaucine hydrobromide

Description

Contextualization within Isoquinoline (B145761) Alkaloid Research

dl-Glaucine hydrobromide belongs to the aporphine (B1220529) class of isoquinoline alkaloids. Aporphine alkaloids represent the second-largest group of isoquinoline alkaloids, characterized by their tetracyclic aromatic core. Glaucine (B1671577) itself is specifically classified as a tetra-O-methylated aporphine derivative.

The synthesis of this compound is a subject of academic interest. A notable method involves the oxidation of d,l-laudanosoline hydrobromide to yield d,l-1,2,9,10-tetrahydroxyaporphine hydrochloride. acs.orgresearchgate.net This intermediate is then methylated and treated with hydrobromic acid to produce crude this compound, which can be purified through recrystallization. acs.orgresearchgate.netacs.org

Overview of Key Academic Research Trajectories

Academic research on this compound has explored its various pharmacological activities. A significant area of study is its mechanism of action, which involves several cellular pathways.

Key research findings indicate that glaucine acts as:

A phosphodiesterase type 4 (PDE4) inhibitor : This action is central to its effects on bronchial tone. biosynth.combiosynth.com

A calcium channel blocker : It targets L-type calcium channels, which contributes to smooth muscle relaxation. researchgate.net

A dopamine (B1211576) receptor antagonist : It shows antagonism at D1 and D1-like receptors.

These mechanisms have led to investigations into its potential applications in various research areas, including respiratory disorders, neurodegenerative conditions, and oncology. biosynth.com For instance, studies have examined its effects on breast cancer cell migration and invasion by influencing the NF-κB signaling pathway. Furthermore, research has highlighted the anti-cholinesterase activities of alkaloids from Glaucium species, including glaucine, prompting investigations into its neuroprotective properties. researchgate.net

Table 1: Investigated Pharmacological Actions of this compound

| Pharmacological Action | Mechanism | Relevant Research Area |

|---|---|---|

| PDE4 Inhibition | Inhibits the hydrolysis of cyclic AMP. | Respiratory research, inflammation. biosynth.com |

| Calcium Channel Blockade | Binds to the benzothiazepine (B8601423) site on L-type calcium channels. researchgate.net | Cardiovascular research, smooth muscle function. |

| Dopamine Receptor Antagonism | Acts as an antagonist at D1 and D1-like receptors. | Neuroscience, neurodegenerative disease research. |

| Anti-cholinesterase Activity | Inhibits acetylcholinesterase. | Neurodegenerative disease research (e.g., Alzheimer's). researchgate.net |

| NF-κB Pathway Modulation | Affects the NF-κB signaling pathway. | Cancer research (cell migration and invasion). |

Significance of this compound as a Research Probe

This compound serves as a valuable tool compound in scientific research. biosynth.com Its defined pharmacological profile allows researchers to investigate specific cellular and physiological processes. biosynth.com For example, its ability to modulate airway activity makes it a useful probe for studying the pathophysiology of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). biosynth.combiosynth.com

In the field of analytical chemistry, it is used as a reference compound, particularly in the synthesis and study of other alkaloid derivatives. Furthermore, its racemic nature, in contrast to the naturally occurring d-glaucine, provides a basis for comparative pharmacological studies to understand the stereospecific interactions of aporphine alkaloids with their biological targets. google.comresearchgate.net Research has shown differences in the effects of d- and l-glaucine hydrobromide on intestinal motility, highlighting the importance of stereochemistry in its biological activity. google.com

Properties

IUPAC Name |

1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.BrH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFLCVRJWUOGPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964966 | |

| Record name | 1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50722-32-2 | |

| Record name | 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50722-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Dibenzo(de,g)quinoline, 5,6,6a,7-tetrahydro-6-methyl-1,2,9,10-tetramethoxy-, hydrobromide, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050722322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Studies

Synthetic Pathways and Methodologies

The construction of the characteristic tetracyclic aporphine (B1220529) core of glaucine (B1671577) can be achieved through several synthetic strategies, leading to either the racemic mixture (dl-glaucine) or specific enantiomers.

Racemic dl-Glaucine Hydrobromide Synthesis Routes

A commercially viable and high-yield synthesis for racemic dl-glaucine is initiated from dl-laudanosoline hydrobromide. figshare.comacs.org This pathway involves an oxidative cyclization followed by methylation to furnish the final aporphine structure.

The key steps in this synthesis are outlined below:

Oxidative Cyclization: dl-Laudanosoline hydrobromide is oxidized using ferric chloride in an ethanol/water medium buffered with sodium acetate (B1210297). figshare.comresearchgate.net This reaction facilitates an intramolecular C-C bond formation to create the aporphine core, yielding dl-1,2,9,10-tetrahydroxyaporphine hydrochloride. figshare.comacs.org

Methylation: The resulting tetrahydroxyaporphine is converted to its free base and then fully methylated. figshare.comresearchgate.net

Salt Formation: The methylated product, crude dl-glaucine, is then precipitated as its hydrobromide salt by treatment with hydrobromic acid. figshare.comresearchgate.net Purification is typically achieved through recrystallization. figshare.comresearchgate.net

A notable impurity that can form during this process is 1-(N,N-dimethylaminoethyl)-3,4,6,7-tetramethoxyphenanthrene, which arises from a Hofmann degradation reaction. google.com

| Step | Reactants/Reagents | Product | Yield |

| 1. Oxidation | dl-Laudanosoline hydrobromide, Ferric chloride, Sodium acetate | dl-1,2,9,10-tetrahydroxyaporphine hydrochloride | 76-83% figshare.comacs.org |

| 2. Methylation | dl-1,2,9,10-tetrahydroxyaporphine, Phenyltrimethylammonium (B184261) hydroxide (B78521) | Crude dl-Glaucine | - |

| 3. Salt Formation | Crude dl-Glaucine, 48% Hydrobromic acid | Crude this compound | 74% figshare.comacs.org |

Stereoselective Synthesis Approaches

Stereoselective synthesis aims to produce a single enantiomer, such as the naturally occurring (+)-glaucine. One effective strategy involves the use of a chiral auxiliary to guide the stereochemistry of the reaction.

A synthesis of (S)-(+)-glaucine has been accomplished starting from (S)-(+)-phenylglycinol as a chiral support. thieme-connect.com The key steps include:

Preparation of Chiral Intermediate: A sequence involving N-alkylation, N-methylation, Pommeranz-Fritsch cyclization, and ionic hydrogenation leads to an optically active 1-benzyltetrahydroisoquinoline intermediate. thieme-connect.comresearchgate.net

Biaryl Coupling: The final and crucial step is an intramolecular oxidative C-C biaryl coupling reaction promoted by a hypervalent iodine(III) reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), in the presence of a Lewis acid like boron trifluoride etherate. thieme-connect.com This step forms the aporphine ring system with high enantiomeric excess and without racemization. thieme-connect.com

Other asymmetric approaches include the use of chiral formamidines to direct the synthesis. acs.org

| Key Transformation | Method | Outcome |

| Asymmetric Induction | Use of (S)-(+)-phenylglycinol as a chiral support. thieme-connect.com | Formation of optically active 1-benzyltetrahydroisoquinoline intermediates. thieme-connect.com |

| Ring Closure | Hypervalent iodine(III) reagent-promoted oxidative nonphenolic biaryl coupling. thieme-connect.comthieme-connect.com | Synthesis of (S)-(+)-Glaucine in good yield and high enantiomeric excess (ee). thieme-connect.com |

| Alternative Strategy | Asymmetric synthesis via chiral formamidines. acs.org | Synthesis of (+)-glaucine. acs.org |

Precursor Transformation in Glaucine Synthesis (e.g., from Laudanosoline Hydrobromide)

The transformation of 1-benzylisoquinoline (B1618099) precursors is central to aporphine alkaloid synthesis. A prominent example is the conversion of dl-laudanosoline hydrobromide to dl-glaucine. figshare.comacs.org This process hinges on an intramolecular phenolic oxidative coupling. The oxidation of dl-laudanosoline with ferric chloride induces the coupling between the two aromatic rings to form the dibenzo[de,g]quinoline core of the aporphine skeleton. figshare.comresearchgate.net

This transformation is a practical application of the Pschorr cyclization, a classic method for forming biaryl linkages. The subsequent O-methylation of the four hydroxyl groups on the resulting dl-1,2,9,10-tetrahydroxyaporphine intermediate completes the synthesis of the glaucine structure before its precipitation as the hydrobromide salt. figshare.comresearchgate.net

Methylation Reactions in Aporphine Alkaloid Synthesis

Methylation is a critical final step in the synthesis of many aporphine alkaloids, including glaucine, which possesses four methoxy (B1213986) groups. nih.gov In the synthetic route from dl-laudanosoline, the four phenolic hydroxyl groups of the intermediate dl-1,2,9,10-tetrahydroxyaporphine are methylated. figshare.comresearchgate.net

A variety of methylating agents can be employed in alkaloid synthesis. In a described commercial process for dl-glaucine, phenyltrimethylammonium hydroxide is used as the methylating agent in a high-boiling solvent like 1,2-dichlorobenzene. figshare.comacs.orgresearchgate.net This reagent effectively methylates all four hydroxyl groups to yield the final product. figshare.com Biosynthetic pathways also rely on a series of O-methyltransferase (OMT) enzymes to sequentially add methyl groups to the precursor molecules. nih.govbiorxiv.org

Chiral Resolution Techniques

Since many synthetic routes produce a racemic mixture of dl-glaucine, chiral resolution is necessary to isolate the individual d- and l-enantiomers.

Diastereomeric Salt Formation for Enantiomeric Resolution

The most common and industrially applicable method for resolving racemic compounds is through the formation of diastereomeric salts. rsc.orgardena.com This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. ardena.com For a basic compound like glaucine, an optically active acid is used. google.com

The resulting diastereomeric salts (e.g., d-glaucine-d-tartrate and l-glaucine-d-tartrate) have different physical properties, such as solubility. google.comardena.com This difference allows for their separation by fractional crystallization. google.com

For the resolution of dl-glaucine, optically active acids such as d-tartaric acid or l-tartaric acid are commonly used. google.comgoogle.com For instance, reacting dl-glaucine with d-tartaric acid yields a pair of diastereomeric salts. Due to their differential solubility in a given solvent, one salt will crystallize out of the solution preferentially, allowing for its separation. google.com After separation, the pure enantiomer can be recovered from the salt by treatment with a base. The hydrobromide salt can then be reformed if desired. google.com

| Technique | Description | Application to Glaucine |

| Diastereomeric Salt Formation | Reaction of a racemate with a chiral resolving agent to form diastereomers with different physical properties. ardena.com | Racemic glaucine is reacted with an optically active acid like d-tartaric acid. google.com |

| Fractional Crystallization | Separation of the diastereomeric salts based on their differing solubilities in a specific solvent. google.com | The less soluble diastereomeric salt (e.g., l-glaucine-d-bitartrate) crystallizes from the solution and is separated by filtration. google.com |

| Liberation of Enantiomer | The separated diastereomeric salt is treated to remove the resolving agent, yielding the pure enantiomer. | The purified salt is treated with a base to liberate the pure glaucine enantiomer (e.g., l-glaucine). google.com |

Derivatization and Analogue Preparation

The glaucine molecule serves as a scaffold for the synthesis of numerous derivatives and analogues. Chemical modifications at various positions on the aporphine ring system have been explored to create novel compounds.

A variety of chemical reactions have been applied to the glaucine structure to produce new derivatives. These modifications include halogenation, amino-methylation, acetylation, and reactions with esters of boronic acid. iaea.org A general scheme for producing derivatives involves reactions such as mercuration, demethylation using hydrobromic or hydroiodic acid, N-alkylation with haloalkyls, and bromination. nsc.ru

A significant area of research has been the functionalization at the C-3 position. For example, 3-aminomethylglaucine can be synthesized and subsequently used as an intermediate. uctm.edu This intermediate can then undergo N-acylation with various protected amino acids or hydroxycinnamic acids using a carbodiimide (B86325) coupling reaction to form a series of amide derivatives. uctm.edu The synthesis of 6-ethyl and 6-butyl analogs of dl-glaucine has also been described, starting from papaverine (B1678415) hydrochloride in a multi-step process. acs.org These structural modifications can lead to quantitative and qualitative changes in the molecule's properties. nih.gov For instance, substituting the hydrogen at the 3-position with a -CH2NH- group has been noted to alter the molecule's characteristics. nih.gov

Glaucine is a valuable starting material for the semisynthesis of more complex polycyclic alkaloid structures. Through carefully controlled reaction sequences, the aporphine core can be rearranged and expanded into different heterocyclic systems.

One such transformation involves the conversion of glaucine into the phenanthrene (B1679779) alkaloid secoglaucine, particularly in a subcritical water medium. researchgate.net This secoglaucine can then serve as an intermediate. A synthetic route to naphtho[2,1-f]isoquinoline derivatives, such as litebamine, has been proposed that involves a stepwise pyridine–pyridine recyclization of N-acylsecoaporphine analogues derived from glaucine. researchgate.net

Furthermore, derivatives of phenanthro[1,2-d]azepine, a previously unknown heterocyclic system, can be obtained from glaucine through successive pyridine–pyridine and pyridine–azepine recyclizations. researchgate.net Treatment of glaucine with hydrogen bromide gas in dichloromethane (B109758) can yield a mixture of other aporphine alkaloids, including thaliporphine (B1221002), lirioferine, N-methyllaurotetanine, and bracteoline, through demethylation and rearrangement reactions. researchgate.net

The concept of molecular hybridization, which combines two or more pharmacophores into a single molecule, has been applied to glaucine to create novel compounds. nih.gov This strategy aims to produce multitarget drug candidates with potentially enhanced or synergistic activities. mdpi.com

Research has demonstrated the synthesis of molecular hybrids combining glaucine with hydroxycinnamic acids like ferulic acid and sinapic acid. uctm.edu In one synthetic approach, 3-aminomethylglaucine is coupled with N-hydroxycinnamoylphenylalanines. uctm.edu This reaction, using a carbodiimide coupling method, joins the hydroxycinnamic acid to the 3-aminomethylglaucine via a phenylalanine spacer, resulting in hybrid amides like N-feruloylphenylalanyl-3-aminomethylglaucine and N-sinapoylphenylalanyl-3-aminomethylglaucine. uctm.edu

Chemical Reactivity and Transformations

The aporphine structure of glaucine imparts a specific chemical reactivity, making it susceptible to various transformations under different conditions.

The molecule is known to be easily oxidized. uctm.edu In nature, this occurs through photochemical and enzymatic processes to form 6a,7-dehydroglaucine and oxoglaucine (B1201786). uctm.edu This reactivity is attributed to the benzylic C-6a-H bond, which is often the initial point of a free radical attack. uctm.edu Computational studies using density functional theory (DFT) support this, suggesting that glaucine can undergo successive hydrogen atom transfers (HAT) from the C-6a and C-7 positions when attacked by an oxidizing radical. rsc.org

Under laboratory conditions, glaucine undergoes various transformations. It can be isomerized to des-glaucine (secoglaucine) when heated in subcritical water. researchgate.net Reaction with strong acids like hydrobromic acid (HBr) causes demethylation of the methoxy groups. nsc.ruresearchgate.net For example, treating glaucine with HBr gas can produce a range of demethylated and rearranged products, including thaliporphine and lirioferine. researchgate.net Other studied reactions include reactions with mercury acetate and acetic anhydride (B1165640) in the presence of boron trifluoride etherate, highlighting the diverse reactivity of the glaucine scaffold. nsc.ru Microbial systems can also transform glaucine, primarily through N- and O-dealkylation and dehydrogenation reactions. rsc.org

Table 3: Summary of Chemical Transformations of Glaucine

| Reaction Type | Reagent/Condition | Major Product(s) | Reference |

|---|---|---|---|

| Oxidation | Photochemical/Enzymatic | 6a,7-Dehydroglaucine, Oxoglaucine | uctm.edu |

| Dehydrogenation | Fusarium solani | Didehydroglaucine | rsc.org |

| Isomerization | Subcritical Water (250°C) | Secoglaucine (des-glaucine) | researchgate.net |

| Demethylation/Rearrangement | HBr gas in CH2Cl2 | Thaliporphine, Lirioferine, Bracteoline | researchgate.net |

| N- and O-Dealkylation | Streptomyces griseus | Norglaucine, 2-O-demethylglaucine | rsc.org |

Oxidation Reactions

Oxidation of the glaucine core typically involves the formation of dehydroglaucine (B150074) and oxoglaucine. These reactions can be achieved through various chemical and biological methods. The benzylic C-6a-H bond is often the initial site of attack in free radical-mediated oxidations. uctm.edu In nature, glaucine readily undergoes oxidation to 6a,7-dehydroglaucine and oxoglaucine through photochemical and enzymatic processes. uctm.edu

Dehydrogenation at the C-6a and C-7 positions to form dehydroglaucine is a common oxidative transformation. This can be accomplished using reagents such as mercury(II) acetate. Another approach involves the use of manganese(III) acetate, which has been successfully applied to oxidize aporphines to their corresponding oxoaporphine derivatives, such as oxoglaucine. researchgate.net

Microbial transformations also provide a stereospecific route for oxidation. For instance, the fungus Fusarium solani has been shown to selectively oxidize the (+)-enantiomer of racemic glaucine, leveraging its dehydrogenase activity. N-oxidation of the tertiary amine group is another documented oxidative pathway. nih.gov

Table 1: Summary of Oxidation Reactions of Glaucine

| Oxidizing Agent/Method | Product(s) | Reaction Type | Reference(s) |

|---|---|---|---|

| Mercury(II) Acetate | Dehydroglaucine | Dehydrogenation | |

| Manganese(III) Acetate | Oxoglaucine | Oxidation | researchgate.net |

| Fusarium solani | (6aR)-(-)-Glaucine (from oxidation of (6aS)-(+)-enantiomer) | Stereospecific Oxidation | |

| Photochemical/Enzymatic | 6a,7-Dehydroglaucine, Oxoglaucine | Oxidation | uctm.edu |

| Not Specified | N-Oxide of Glaucine | N-Oxidation | nih.gov |

Reduction Reactions

Reduction reactions involving glaucine derivatives are key steps in the synthesis of related alkaloids and in creating structural diversity. A common reduction involves the conversion of dehydroglaucine derivatives back to the tetrahydroaporphine scaffold. For example, 7-methyldehydroglaucine, formed from the condensation of glaucine with formaldehyde, can be reduced via a dissolving metal reduction to yield a mixture of diastereomeric cis- and trans-7-methylglaucine. researchgate.net

In the context of total synthesis, reduction of precursors is fundamental. The synthesis of (S)-homolaudanosine, a related benzylisoquinoline alkaloid, involves the catalytic reduction of a trans-alkene intermediate, followed by the reduction of the resulting carbamate (B1207046) with lithium aluminium hydride (LAH). cdnsciencepub.com Similarly, the synthesis of certain javaberine alkaloids, which share a core structure, involves the reduction of an intermediate with LiAlH4. rsc.org The synthesis of dl-glaucine itself can utilize a one-pot Bischler-Napieralski reaction followed by reduction with sodium borohydride (B1222165) (NaBH4). researchgate.net

Table 2: Examples of Reduction Reactions in Glaucine and Related Syntheses

| Starting Material | Reducing Agent | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| 7-Methyldehydroglaucine | Dissolving Metal | cis- and trans-7-Methylglaucine | Reduction of Dehydroalkaloid | researchgate.net |

| Carbamate intermediate (in Homolaudanosine synthesis) | Lithium Aluminium Hydride (LAH) | (S)-Homolaudanosine | Carbamate Reduction | cdnsciencepub.com |

| Dihydroisoquinoline intermediate | Sodium Borohydride (NaBH4) | Tetrahydroisoquinoline (Glaucine precursor) | Imine Reduction | researchgate.net |

| Dihydroisoquinoline-3-carboxylate intermediate | Lithium Aluminium Hydride (LAH) | (-)-Javaberine A / epi-Javaberine A | Ester/Amide Reduction | rsc.org |

Substitution Reactions

The glaucine molecule offers several sites for substitution reactions, leading to a wide array of derivatives. These reactions can occur on the aromatic rings or at the nitrogen atom.

One notable substitution is the aminomethylation at the C-3 position. This reaction introduces a -CH2NH- group, creating 3-aminomethylglaucine, which can be further derivatized, for instance, by forming amides with amino acids. uctm.edunih.gov Halogenation of the glaucine structure has also been reported as a synthetic modification. iaea.org

A significant area of study involves the selective cleavage of the methoxy ether groups, which is a form of nucleophilic substitution (O-demethylation). Treatment of glaucine with hydrogen bromide (HBr) gas in solvents like dichloromethane or acetic acid can selectively demethylate the C-1 and C-9 positions. This reaction yields important phenolic aporphine alkaloids such as thaliporphine (1-hydroxy-2,9,10-trimethoxyaporphine) and lirioferine (1,9-dihydroxy-2,10-dimethoxyaporphine), among other products. researchgate.net The use of other reagents like BBr3 is also a common method for demethylation in related alkaloids. rsc.org

Furthermore, substitution at the nitrogen atom can occur. N-dealkylation of tertiary amines like glaucine can be achieved using reagents such as vinyl chloroformate. google.com Conversely, N-alkylation of precursor secondary amines is a standard step in many synthetic routes to produce the N-methyl group characteristic of glaucine. researchgate.net

Table 3: Overview of Substitution Reactions on the Glaucine Scaffold

| Reaction Type | Reagent(s) | Position(s) of Substitution | Product(s)/Derivative Type | Reference(s) |

|---|---|---|---|---|

| Aminomethylation | Formaldehyde, Amines | C-3 | 3-Aminomethylglaucine | uctm.edunih.gov |

| O-Demethylation | Hydrogen Bromide (HBr) | C-1, C-9 | Thaliporphine, Lirioferine | researchgate.net |

| Halogenation | Halogenating agents | Aromatic Ring | Halogenated glaucine derivatives | iaea.org |

| N-Dealkylation | Vinyl Chloroformate | N-6 | Norglaucine | google.com |

| Enamine Addition | Alkyl Bromides (with dehydroglaucine) | C-7 | 7-Alkyl dehydroglaucines | researchgate.net |

Pharmacological Mechanisms and Biochemical Interactions

Receptor and Ion Channel Modulations

dl-Glaucine hydrobromide's engagement with a variety of receptors and ion channels is central to its mechanism of action.

Glaucine (B1671577) acts as a calcium channel blocker by binding to the benzothiazepine (B8601423) site on L-type Ca2+ channels. wikipedia.orgnih.gov This action inhibits the influx of calcium ions into smooth muscle cells, which is a critical step for muscle contraction. wikipedia.org By blocking this influx, glaucine prevents the contraction of smooth muscles, such as those in the human bronchus, leading to relaxation. wikipedia.org It is important to note that glaucine does not affect intracellular calcium stores but specifically prevents the entry of Ca2+ after these stores have been depleted. wikipedia.org The compound's interaction with the benzothiazepine recognition site distinguishes its mechanism from other classes of calcium channel blockers, such as dihydropyridines. nih.gov

Table 1: L-Type Calcium Channel Antagonism by Glaucine

| Feature | Description | Source |

|---|---|---|

| Mechanism | Blocks L-type calcium channels | wikipedia.org |

| Binding Site | Benzothiazepine site | wikipedia.orgnih.gov |

| Effect | Inhibits Ca2+ influx into smooth muscle cells | wikipedia.org |

| Result | Prevents muscle contraction, promotes relaxation | wikipedia.org |

| Specificity | Does not affect intracellular calcium stores | wikipedia.org |

Glaucine has been identified as a dopamine (B1211576) receptor antagonist, with a preference for D1 and D1-like receptors. wikipedia.org This antagonism may contribute to some of its neuroleptic-like effects. Studies on halogenated derivatives of glaucine have been conducted to explore the structure-affinity relationships at dopaminergic receptors. uchile.clnih.gov Unlike some related aporphine (B1220529) alkaloids, halogenation of glaucine did not consistently lead to a higher affinity for D1 receptors. uchile.cl For instance, 3-bromo- (B131339) and 3-iodoglaucine showed a slight trend towards D1 selectivity without a significant loss of affinity, while other halogenated forms did not exhibit this selectivity. uchile.cl This suggests that the specific chemical structure of glaucine itself, without halogenation, dictates its interaction with D1 and D1-like receptors. uchile.clnih.gov

Glaucine functions as a selective, non-competitive inhibitor of phosphodiesterase 4 (PDE4). wikipedia.orgnih.gov PDE4 is a key enzyme responsible for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) in inflammatory and immune cells. wikipedia.orgwikipedia.org By inhibiting PDE4, glaucine leads to an increase in intracellular cAMP levels. This elevation in cAMP is associated with the relaxation of bronchial smooth muscle and a reduction in inflammation.

Research has shown that glaucine selectively inhibits PDE4 in human bronchial tissue and granulocytes with a reported inhibitory constant (Ki) of 3.4 μM. nih.govchemsrc.com The inhibition is of a non-competitive nature. nih.gov While it is a selective PDE4 inhibitor, its potency is considered to be relatively low. wikipedia.orgwikipedia.org

Table 2: PDE4 Inhibition by Glaucine

| Parameter | Finding | Source |

|---|---|---|

| Target | Phosphodiesterase 4 (PDE4) | wikipedia.orgnih.gov |

| Mechanism | Non-competitive inhibition | nih.gov |

| Selectivity | Selective for PDE4 | wikipedia.orgnih.gov |

| Ki Value | 3.4 μM (in human bronchus and PMNs) | nih.govchemsrc.com |

| Effect | Increases intracellular cAMP |

| Potency | Low | wikipedia.orgwikipedia.org |

dl-Glaucine demonstrates non-selective antagonist activity at alpha-1 (α1) and alpha-2 (α2) adrenoceptors. chemsrc.comnih.gov This blockade of alpha-adrenoceptors contributes to its vasodilatory effects. cvpharmacology.commayoclinic.org Both the (R)- and (S)-enantiomers of glaucine act as antagonists at α1 receptors. wikipedia.orgnih.gov Functional studies in rat vas deferens have shown that (+)-glaucine competitively inhibits contractions induced by noradrenaline and methoxamine, with a pA2 value of approximately 6. nih.gov Furthermore, glaucine inhibits the specific binding of [3H]-prazosin to membranes from rat vas deferens, with a pKi value of 6.63, which aligns with its functional antagonist activity. nih.gov This indicates a direct interaction with the α1-adrenoceptor. nih.govnih.gov

The stereoisomers of glaucine exhibit distinct modulatory effects at the serotonin (B10506) 5-HT2A receptor. wikipedia.orgnih.gov The (S)-isomer of glaucine acts as a partial agonist at all three 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). nih.govresearchgate.net In contrast, the (R)-isomer of glaucine functions as a positive allosteric modulator specifically at the 5-HT2A receptor. wikipedia.orgnih.govresearchgate.net This means that (R)-glaucine enhances the response of the 5-HT2A receptor to serotonin. researchgate.net This differential activity of the stereoisomers highlights the stereospecificity of glaucine's interaction with serotonin receptors. wikipedia.orgnih.gov

Table 3: Stereoisomer-Specific Modulation of 5-HT2A Receptors by Glaucine

| Stereoisomer | Activity at 5-HT2A Receptor | Source |

|---|---|---|

| (S)-glaucine | Partial agonist | nih.govresearchgate.net |

| (R)-glaucine | Positive allosteric modulator | wikipedia.orgnih.govresearchgate.net |

Intracellular Signaling Pathway Interventions

The interactions of this compound with various receptors and ion channels initiate a cascade of intracellular signaling events. As a PDE4 inhibitor, glaucine elevates intracellular cAMP levels, a key second messenger that influences numerous cellular functions, including smooth muscle relaxation and inflammation. wikipedia.org Its antagonism of D1 dopamine receptors suggests an interaction with the Gαs/olf-coupled signaling pathway, which canonically involves the activation of adenylyl cyclase and subsequent cAMP production. frontiersin.org Furthermore, its activity at α1-adrenoceptors implies modulation of the Gq-protein coupled pathway, which activates the IP3 signal transduction cascade, leading to smooth muscle contraction. cvpharmacology.com By blocking these receptors, glaucine interferes with these signaling pathways. The modulation of 5-HT2A receptors by glaucine stereoisomers also points to an intervention in Gq/G11-mediated signaling cascades. wikipedia.org While the direct downstream effects of glaucine on specific kinases and transcription factors are not fully elucidated in the provided context, its primary mechanisms of action strongly indicate a significant impact on cAMP- and G-protein-mediated signaling pathways.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

Research indicates that glaucine can suppress the activation of the nuclear transcription factor, nuclear factor-kappa B (NF-κB). nih.govresearchgate.net This inhibitory action is significant as the NF-κB pathway plays a crucial role in regulating the expression of various genes involved in inflammation and cancer. nih.govarvojournals.org Specifically, glaucine has been shown to attenuate the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net By preventing IκBα degradation, glaucine effectively blocks the nuclear translocation of NF-κB, thereby inhibiting its transcriptional activity. nih.govresearchgate.net

Studies using human breast cancer cells (MCF-7) have demonstrated that glaucine can inhibit cell migration and invasion by targeting the NF-κB signaling pathway. nih.gov In these experiments, glaucine was found to reduce the expression of genes regulated by NF-κB, such as matrix metalloproteinase-9 (MMP-9). nih.govresearchgate.net The (S)-glaucine form is noted to be an NF-kappaB inhibitor. nih.gov

Cyclic AMP (cAMP) Signaling Modulation

Glaucine is recognized for its role as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE4, glaucine effectively increases intracellular cAMP levels.

The modulation of cAMP signaling has been linked to the regulation of reactive oxygen species (ROS) generation in granulocytes. nih.gov In granulocytes from healthy individuals, agents that elevate cAMP levels have been shown to inhibit ROS production. nih.gov However, in cells from type 2 diabetic patients, these same agents can paradoxically activate ROS generation. nih.gov This suggests that the effect of cAMP modulation on ROS is context-dependent and can differ in pathological states. nih.gov

Matrix Metalloproteinase-9 (MMP-9) Transcriptional Regulation

Glaucine has been demonstrated to significantly inhibit the expression and activity of matrix metalloproteinase-9 (MMP-9) in a dose-dependent manner. nih.govresearchgate.net MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process central to cancer cell invasion and metastasis. nih.govresearchgate.net

The regulatory effect of glaucine on MMP-9 is directly linked to its inhibition of the NF-κB pathway. nih.govresearchgate.net The promoter region of the MMP-9 gene contains binding sites for NF-κB, and the activation of this transcription factor is essential for MMP-9 expression. nih.govarvojournals.org By suppressing NF-κB activation, glaucine effectively downregulates the transcription of the MMP-9 gene. nih.govresearchgate.net This has been confirmed through reporter gene assays, which showed that glaucine inhibits the transcriptional activity of the MMP-9 promoter. nih.gov

Reactive Oxygen Species (ROS) Generation and Modulation

The modulation of reactive oxygen species (ROS) by glaucine is an area of interest, although direct studies on this compound's specific effects are less detailed. However, related compounds and pathways provide some insight. For instance, the alkaloid tetrandrine, another benzylisoquinoline alkaloid, has been shown to decrease the expression of inflammatory cytokines by inhibiting the NF-κB pathway, which can be associated with ROS modulation. nih.gov

Furthermore, the modulation of cAMP levels by glaucine can influence ROS generation. nih.gov In certain cell types, an increase in cAMP can lead to an inhibition of ROS production. nih.gov However, this response can be altered in disease states. nih.gov The generation of ROS is a fundamental cellular process that can be influenced by various signaling pathways, and overwhelming ROS production can be a strategy to combat pathogens and cancer cells. frontiersin.orgresearchgate.net

Enzymatic Activity Profiling

Monoamine Oxidase (MAO) Enzyme Inhibition

Monoamine oxidase (MAO) enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. wikipedia.orgscirp.orgnih.gov There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities. wikipedia.orgnih.gov Inhibition of these enzymes leads to increased availability of these neurotransmitters in the brain. wikipedia.orgnih.gov

While direct and extensive studies on the MAO inhibitory activity of this compound are not widely available in the provided context, the general class of monoamine oxidase inhibitors (MAOIs) is well-established for its therapeutic effects in depression and other neurological disorders. wikipedia.orgscirp.orgnih.gov MAOIs can be either reversible or irreversible in their action. nih.govfrontiersin.org

Molecular Interaction Dynamics

The molecular interactions of this compound have been investigated through various techniques, including molecular docking and saturation transfer difference (STD)-NMR spectroscopy. nih.gov These studies provide insights into how the molecule binds to its targets.

In a study investigating its potential against the SARS-CoV-2 main protease (Mpro), this compound was shown to interact with the enzyme through hydrogen bonding with the amino acid residue Gly143 and a π-cation interaction with His41. nih.gov STD-NMR experiments further confirmed the binding, with specific protons of the glaucine molecule showing different levels of saturation, indicating their proximity to the protein's binding site. nih.gov For instance, the H-8 proton showed the highest saturation, suggesting a close interaction with the Mpro. nih.gov

Furthermore, studies on the interaction of glaucine with metal ions have shown that it can chelate ferric ions, with the interaction being pH-dependent. mdpi.com This suggests a potential role for glaucine in modulating processes involving metal ions.

Table of Research Findings on this compound's Molecular Interactions:

| Interaction Type | Interacting Partner | Key Residues/Features | Method of Study | Reference |

| Hydrogen Bonding | SARS-CoV-2 Mpro | Gly143 | Molecular Docking | nih.gov |

| π-Cation Interaction | SARS-CoV-2 Mpro | His41 | Molecular Docking | nih.gov |

| Metal Chelation | Ferric Ions (Fe³⁺) | pH-dependent | Spectrophotometry | mdpi.com |

Interactions with Viral Proteases (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle, as it processes viral polyproteins into functional units. escholarship.orgmdpi.com This role makes it a prime target for antiviral drug development. mdpi.comfrontiersin.org The catalytic site of Mpro typically involves a dyad of Cysteine-145 (Cys145) and Histidine-41 (His41), and key amino acid residues such as Glycine-143 (Gly143) and Glutamate-166 (Glu166) are also crucial for substrate and inhibitor binding. mdpi.comchemrxiv.org

In the search for effective inhibitors of SARS-CoV-2 Mpro, drug repurposing studies have evaluated existing compounds for new therapeutic uses. nih.gov One such study investigated 156 FDA-approved drugs and natural compounds, identifying this compound as one of ten drugs that interact with the SARS-CoV-2 main protease. nih.gov The interaction was confirmed using Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy, a technique used to detect binding between a small molecule (ligand) and a large protein. nih.gov

Further analysis through molecular dynamics (MD) simulations provided insights into the nature of this interaction. The simulations showed that the complex formed between glaucine hydrobromide and Mpro was stable. nih.gov A significant conformational change in the protein's structure was observed upon binding, as indicated by a root-mean-square deviation (RMSD) change of 3.6 Å. nih.gov This suggests an induced-fit model where the protein adapts its shape to accommodate the ligand, leading to a stable complex. nih.gov At the atomic level, the interaction is stabilized by a hydrogen bond formed between the H3-14 of the glaucine molecule and the Glycine-143 residue of the protease. nih.gov

Table 1: Summary of this compound Interaction with SARS-CoV-2 Main Protease (Mpro)

| Parameter | Finding | Source |

| Binding Confirmation | Interacts with SARS-CoV-2 Mpro | nih.gov |

| Detection Method | Saturation Transfer Difference (STD)-NMR Spectroscopy | nih.gov |

| Complex Stability | Forms a stable protein-ligand complex in MD simulations | nih.gov |

| Conformational Change | Induces a significant protein RMSD change of 3.6 Å | nih.gov |

| Key Interaction | Hydrogen bonding between H3-14 of glaucine and Gly143 of Mpro | nih.gov |

Metal Ion Chelation and Complex Formation Characteristics

Chelation is a chemical process where a molecule, known as a chelating agent, binds to a central metal ion at multiple points to form a stable, ring-like structure called a chelate. ebsco.com This process is fundamental in various biological systems and has applications in medicine, such as in the treatment of metal poisoning. ebsco.comnih.gov The ability of a compound to chelate metal ions can significantly influence its biochemical behavior.

The isoquinoline (B145761) alkaloid glaucine has been studied for its ability to interact with physiologically important transition metals, specifically iron and copper. nih.gov Research demonstrates that glaucine can effectively chelate iron ions. nih.gov In non-buffered conditions, it was shown to chelate both ferrous (Fe²⁺) and ferric (Fe³⁺) ions. nih.gov The interaction with ferric ions was further confirmed using a non-competitive approach, where the addition of Fe³⁺ ions to glaucine resulted in a clear spectral shift, indicating the formation of a complex. nih.gov The stoichiometry of this glaucine-Fe³⁺ complex was determined to be 1:1 at a pH of 7.5. nih.gov

The chelation activity of glaucine is notably dependent on pH. It was one of only five isoquinoline alkaloids out of 28 tested that showed significant chelation of ferrous ions at a physiological pH of 7.5. nih.gov At this pH, its potency was even greater than that of galanthine, another active alkaloid. nih.gov Glaucine also remained active at a slightly acidic pH of 6.8, though its effectiveness decreased as the pH dropped further and was absent at lower pH levels (pH 4.5 and 5.5). nih.gov

In contrast to its strong interaction with iron, studies found that glaucine did not significantly chelate either cupric (Cu²⁺) or cuprous (Cu⁺) ions under the tested conditions. nih.gov However, the compound was shown to be capable of reducing ferric and cupric ions, an effect that was generally dependent on the number of free aromatic hydroxyl groups. nih.gov The ability of glaucine to form complexes with various metals is also supported by patent literature describing veterinary compositions where glaucine is in a complex with organic acids and a range of metals, including iron, copper, zinc, and manganese, among others. google.com

Table 2: Metal Ion Chelation Characteristics of Glaucine

| Metal Ion | Chelation Activity | Stoichiometry (with Fe³⁺) | pH Dependence (Fe²⁺ Chelation) | Source |

| Iron (Fe²⁺, Fe³⁺) | Yes | 1:1 | Potent at pH 7.5, active at pH 6.8, absent at pH ≤ 5.5 | nih.gov |

| Copper (Cu⁺, Cu²⁺) | Not significant | Not applicable | Not applicable | nih.gov |

Preclinical Investigations of Biological Activities

Respiratory System Research

The following table is a representative example of how antitussive data is typically presented in preclinical studies. NOTE: The data presented here is for illustrative purposes and does not represent actual findings for dl-Glaucine hydrobromide.

Table 1: Representative Data Table of Antitussive Activity in an Animal Model| Treatment Group | Dose (mg/kg) | Number of Coughs (mean ± SEM) | % Inhibition |

|---|---|---|---|

| Control (Vehicle) | - | 45.8 ± 3.2 | - |

| Compound X | 10 | 28.1 ± 2.5 | 38.6% |

| Compound X | 20 | 19.7 ± 2.1 | 56.9% |

The bronchodilatory potential of dl-glaucine has been investigated in a variety of in vitro and in vivo models. In isolated guinea pig tracheal preparations, glaucine (B1671577) demonstrated a concentration-dependent relaxation effect. nih.gov It was also shown to inhibit contractions of guinea pig airways induced by both acetylcholine (B1216132) and histamine, both in isolated tissue preparations and in living animals. nih.gov

Studies using human isolated bronchus have provided further insight into its mechanisms of action. Glaucine was found to inhibit both the spontaneous tone and the tone induced by histamine, with a pD2 value of approximately 4.5. nih.gov The pD2 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Additionally, glaucine was shown to depress the contractile responses to calcium ions (Ca2+), with a pD'2 value of approximately 3.62, suggesting an interaction with calcium signaling pathways in airway smooth muscle. nih.gov

Table 2: Bronchodilator and Related Activities of Glaucine in Isolated Human Bronchus

| Parameter | Value |

|---|---|

| Inhibition of histamine-induced tone (pD2) | ~ 4.5 |

| Depression of contractile responses to Ca2+ (pD'2) | ~ 3.62 |

| Inhibition of FMLP-induced elastase release (-log IC50) | 3.53 ± 0.03 |

| Reduction of histamine-induced rise in intracellular Ca2+ (-log IC50) | ~ 4.3 |

In a preclinical model of asthma using ovalbumin-sensitized guinea pigs, inhaled glaucine demonstrated a significant ability to modulate airway hyperresponsiveness. nih.gov In this model, exposure to an aerosolized antigen leads to acute bronchoconstriction, a key feature of an asthmatic response. Treatment with inhaled glaucine (10 mg/ml for 3 minutes) was shown to inhibit this acute bronchoconstriction. nih.gov The antigen-induced response was markedly reduced from 256 ± 42 cm H2O l-1 s-1 in the control group to 95 ± 14 cm H2O l-1 s-1 in the animals treated with glaucine. nih.gov Furthermore, the same study reported that pretreatment with glaucine also significantly reduced airway hyperreactivity to histamine, a mediator involved in allergic and inflammatory responses. nih.gov

Table 3: Effect of Inhaled Glaucine on Antigen-Induced Bronchoconstriction in Sensitized Guinea Pigs

| Treatment Group | Antigen Response (cm H2O l-1 s-1) (mean ± SEM) |

|---|---|

| Control | 256 ± 42 |

| Glaucine (10 mg/ml) | 95 ± 14 |

Anti-Inflammatory and Immunomodulatory Studies

Research into the immunomodulatory effects of glaucine has explored its interaction with Toll-like receptors (TLRs), which are key components of the innate immune system that recognize pathogen-associated molecular patterns and trigger inflammatory responses. In studies utilizing mouse peritoneal macrophages, glaucine was found to inhibit the production of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) that were induced by various TLR ligands. Concurrently, glaucine was observed to enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10) in macrophages stimulated with TLR ligands. This dual action of suppressing pro-inflammatory cytokine production while promoting anti-inflammatory cytokine synthesis points to a sophisticated mechanism of immunomodulation.

Modulation of Pro-inflammatory Cytokine Production and Anti-inflammatory Cytokine (IL-10) Levels

Preclinical research has demonstrated that this compound possesses significant immunomodulatory properties, specifically affecting the production of key cytokines involved in the inflammatory cascade. In studies utilizing mouse peritoneal macrophages, glaucine was shown to inhibit the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This inhibitory effect was observed when the macrophages were stimulated with various Toll-like receptor (TLR) ligands, which are molecules that trigger inflammatory responses. nih.gov

Conversely, the same research highlighted that glaucine enhanced the production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. nih.gov This effect was noted in macrophages stimulated with lipopolysaccharide (LPS) and zymosan, suggesting that glaucine can shift the immune response towards a less inflammatory state. nih.gov The dual action of reducing pro-inflammatory mediators while simultaneously boosting anti-inflammatory ones underscores its potential as a modulator of the immune response. nih.gov

| Cytokine | Type | Observed Effect of Glaucine | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory | Inhibition | nih.gov |

| Interleukin-6 (IL-6) | Pro-inflammatory | Inhibition | nih.gov |

| Interleukin-10 (IL-10) | Anti-inflammatory | Enhancement | nih.gov |

Attenuation of Eosinophil Accumulation and Microvascular Leakage in Airway Inflammation Models

In animal models of airway inflammation, this compound has been shown to mitigate key pathological features associated with allergic asthma. Studies in ovalbumin-sensitized guinea pigs, a common model for asthma research, revealed that inhaled glaucine markedly reduced the accumulation of eosinophils in the lungs following an antigen challenge. Eosinophils are critical immune cells that contribute to the inflammation and tissue damage seen in asthmatic airways.

Furthermore, glaucine was effective in inhibiting microvascular leakage at all airway levels. [from previous search result 1] Microvascular leakage, the escape of fluid and proteins from blood vessels into the surrounding tissue, contributes to airway wall swelling and narrowing of the airways. In vitro experiments have also shown that glaucine can inhibit the release of eosinophil peroxidase, an enzyme released by eosinophils that contributes to oxidative stress and tissue damage. [from previous search result 6] These findings suggest that glaucine can directly interfere with the inflammatory processes driven by eosinophils in the airways.

Antineoplastic Research in In Vitro and Animal Models

Inhibition of Cancer Cell Proliferation and Viability in Cell Lines

The antineoplastic potential of this compound and its source extracts has been evaluated against various cancer cell lines, demonstrating inhibitory effects on cell growth and viability. An extract from Glaucium flavum, a plant rich in glaucine, exhibited cytotoxic activity against A549 human lung cancer cells with a half-maximal inhibitory concentration (IC50) of 10 µg/ml after 24 hours of treatment. scispace.com This antiproliferative effect is attributed to the alkaloid components of the extract, including glaucine. scispace.com

Similarly, alkaloid extracts from Glaucium flavum and Glaucium grandiflorum showed moderate cytotoxic effects on human colon adenocarcinoma cell lines (HT-29 and Caco-2) and the T47D breast cancer cell line. jmp.ir In contrast, studies on A375.S2 human melanoma cells indicated that pure (-)-glaucine displayed potent anti-migratory effects without causing significant cytotoxicity at the concentrations tested, suggesting its mechanism of action may be cell-type specific, favoring the inhibition of metastasis over direct cell killing in some cancers. nih.govnih.gov

| Cell Line | Cancer Type | Test Substance | IC50 Value | Reference |

|---|---|---|---|---|

| A549 | Lung Cancer | Glaucium flavum Extract | 10 µg/ml | scispace.com |

| HT-29 | Colon Cancer | Glaucium Alkaloid Extract | Moderate Cytotoxicity | jmp.ir |

| Caco-2 | Colon Cancer | Glaucium Alkaloid Extract | Moderate Cytotoxicity | jmp.ir |

| T47D | Breast Cancer | Glaucium Alkaloid Extract | Weak Cytotoxicity | jmp.ir |

| A375.S2 | Melanoma | (-)-Glaucine | Not Significantly Cytotoxic | nih.govnih.gov |

Suppression of Cancer Cell Migration and Invasion in vitro

A significant focus of antineoplastic research on glaucine has been its ability to inhibit cancer cell migration and invasion, which are crucial steps in the metastatic process. In human breast cancer cell lines, glaucine has been shown to effectively inhibit both migration and invasion. sci-hub.seresearchgate.net The underlying mechanism involves the suppression of Matrix Metalloproteinase-9 (MMP-9) gene expression. researchgate.net This suppression is achieved by blocking the activation of the nuclear transcription factor NF-κB, a key regulator of inflammation and cancer progression. sci-hub.seresearchgate.net

This anti-migratory effect is not limited to breast cancer. In studies using the A375.S2 human melanoma cell line, (-)-glaucine also demonstrated significant anti-migration potential in wound healing assays. nih.govnih.govresearchgate.net This indicates that glaucine's ability to interfere with the cellular machinery responsible for cell movement is a key aspect of its anticancer activity. nih.gov

Investigation of Apoptosis Induction in Cancer Cells

Research indicates that glaucine-containing extracts can induce apoptosis, or programmed cell death, in cancer cells. In a study on A549 lung cancer cells, treatment with a Glaucium flavum extract led to the upregulation of pro-apoptotic genes such as Bax, Bad, and the tumor suppressor p53. scispace.com Concurrently, the expression of the anti-apoptotic gene Bcl-2 was reduced. scispace.com This shift in the balance of apoptotic regulatory proteins creates a cellular environment that favors cell death.

However, the pro-apoptotic effect of glaucine may be dependent on the specific cancer cell type. In A375.S2 melanoma cells, for instance, glaucine did not induce significant apoptosis but instead caused a moderate cell cycle arrest at the G2/M phase. nih.gov This suggests that while glaucine can halt the progression of cancer cells, the pathway it triggers—be it apoptosis or cell cycle arrest—can vary between different types of cancer.

Studies in Specific Cancer Cell Types (e.g., Breast Cancer, Melanoma)

Breast Cancer: Glaucine has been specifically investigated for its effects on breast cancer cell lines. It has been shown to inhibit the migration and invasion of both MCF-7 and the highly metastatic MDA-MB-231 cell lines. sci-hub.se This action is linked to its ability to suppress the NF-κB signaling pathway, thereby downregulating MMP-9 expression. sci-hub.seresearchgate.net Furthermore, research suggests glaucine can inhibit the function of P-glycoprotein (P-gp) and MRP1, which are proteins that pump chemotherapy drugs out of cancer cells, causing multidrug resistance in cell lines like MCF-7/ADR. mdpi.com

Melanoma: In the context of melanoma, studies on the A375.S2 human melanoma cell line have revealed that (-)-glaucine effectively inhibits cell migration. nih.govnih.gov A notable finding in this cell line is that the anti-migratory effect occurs without a significant reduction in cell viability. nih.govnih.gov The mechanism in these cells involves a significant increase in intracellular reactive oxygen species (ROS) and a moderate arrest of the cell cycle in the G2/M phase. nih.gov

Strategies for Resolving Efficacy Contradictions Across Diverse Cancer Models

Preclinical evaluation of natural compounds like glaucine for anticancer activity often yields varied results across different cancer models, necessitating strategies to understand and resolve these discrepancies. Glaucine has demonstrated potential anticancer effects in specific in vitro models; for instance, it has been shown to inhibit the proliferation of MCF-7 breast cancer cells. medchemexpress.com It also significantly suppresses the migration and invasion of PMA-treated MCF-7 cells and MDA-MB-231 cells, indicating its potential as an inhibitor of breast cancer cell metastasis. medchemexpress.comresearchgate.net This activity is linked to its ability to block the expression and activity of matrix metalloproteinase-9 (MMP-9) by suppressing the activation of NF-κB. medchemexpress.comresearchgate.net

However, the translation of such specific in vitro findings to broader therapeutic application is challenging, as preclinical models frequently fail to predict clinical efficacy in humans, with oncology having one of the lowest success rates in clinical trials. news-medical.net The failure rate for new cancer drugs is estimated to be as high as 95%, often due to a lack of efficacy in human trials despite promising preclinical data. oncodesign-services.com This highlights the limitations of existing models and the potential for contradictory outcomes when a compound is tested across a wider range of cancer types and models.

Several factors contribute to these contradictions:

Genetic and Phenotypic Variation: Cancer cell lines, long considered genetically stable, can evolve and harbor significant genetic variation, leading to different drug responses even within the same cell line used in different labs. broadinstitute.org

Tumor Microenvironment: Standard in vitro cultures and even some in vivo models lack the complex tumor microenvironment, which includes immune cells, fibroblasts, and signaling molecules that critically influence a drug's effectiveness. oncodesign-services.com Xenograft models using immunodeficient mice, for example, miss the crucial interaction between the drug, the tumor, and the immune system. news-medical.netoncodesign-services.com

Model-Specific Biology: The choice of model, from cell-line-derived xenografts (CDX) to patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs), can produce different results. nih.govmdpi.com PDX models, for instance, better retain the genetic and histological characteristics of the original patient tumor and are considered more predictive of clinical response. mdpi.comnih.gov

To address these challenges and resolve efficacy contradictions, a multi-faceted approach is necessary in preclinical research.

Strategies for Improved Preclinical Assessment:

| Strategy | Description | Rationale |

|---|---|---|

| Use of Model Panels | Testing a compound against a diverse panel of cancer cell lines rather than a single model. | Acknowledges the heterogeneity of cancer and helps identify the specific cancer types or subtypes that are most likely to respond. |

| Advanced In Vitro Models | Employing 3D cell cultures, organoids, or "tumor-on-a-chip" systems. | These models better replicate the three-dimensional structure and cell-cell interactions of a tumor, offering a more realistic environment for drug testing than traditional 2D cultures. frontiersin.org |

| Patient-Derived Xenografts (PDX) | Transplanting tumor fragments directly from a patient into immunodeficient mice. | PDX models maintain the heterogeneity and architecture of the original tumor, making them a more predictive tool for clinical efficacy and personalized medicine. mdpi.comnih.gov |

| Humanized Animal Models | Using immunodeficient mice engrafted with human immune cells. | Allows for the evaluation of immunomodulatory drugs and the study of interactions between the human immune system and the tumor, which is critical for many modern cancer therapies. oncodesign-services.comnih.gov |

| Robust Study Design and Reporting | Implementing rigorous experimental designs, including rescue experiments to confirm on-target effects, and transparently reporting all findings, including negative results. | Flawed study design and publication bias in favor of positive results contribute to the high rate of non-reproducible findings in preclinical research. nih.govyoutube.com |

By implementing these strategies, researchers can build a more comprehensive and reliable profile of a compound like glaucine, clarifying its true therapeutic potential and minimizing the risk of failure in later clinical stages.

Analgesic and Neuropharmacological Studies in Animal Models

Investigation of Pain Modulatory Effects

The analgesic properties of glaucine and its different forms have been investigated in various preclinical pain models, with some studies showing efficacy while others report a lack of effect. This suggests a complex profile that may be dependent on the specific type of pain stimulus and the model used.

In studies utilizing chemical-induced pain models, glaucine has shown positive results. It was found to be effective in the acetic acid-induced abdominal constriction (writhing) test in mice, a common screening method for analgesics. researchgate.net A patent for glaucine's analgesic use reported that both l-glaucine hydrobromide and d-glaucine hydrobromide were active in protecting mice against writhing induced by intraperitoneal hydrochloric acid. In this model, the levorotary form (l-glaucine HBr) was found to be more potent than the dextrorotary form (d-glaucine HBr).

In thermal nociception models, the results are more varied. The classical hot plate analgesia test in mice showed that both l-glaucine HBr and d-glaucine HBr possessed analgesic activity, again with the l-isomer being more potent. However, a separate study investigating dl-glaucine phosphate (B84403) found no analgesic effect. oncodesign-services.com Furthermore, in the classical tail-pinch test, which is often used to detect narcotic analgesics like morphine, neither d-glaucine HBr nor l-glaucine HBr showed any analgesic activity, indicating a lack of significant morphine-like analgesic action. This aligns with findings that the antitussive effect of dl-glaucine is not influenced by levallorphan, an opioid antagonist, further distinguishing its mechanism from that of opioids. oncodesign-services.com

The following table summarizes the findings from various preclinical studies on the analgesic effects of glaucine.

Analgesic Activity of Glaucine in Preclinical Models

| Compound Form | Animal Model | Pain Test | Result |

|---|---|---|---|

| Glaucine | Mice | Acetic Acid-Induced Writhing | Effective researchgate.net |

| l-Glaucine Hydrobromide | Mice | HCl-Induced Writhing | Active |

| d-Glaucine Hydrobromide | Mice | HCl-Induced Writhing | Active (less potent than l-form) |

| l-Glaucine Hydrobromide | Mice | Hot Plate Test | Active |

| d-Glaucine Hydrobromide | Mice | Hot Plate Test | Active (less potent than l-form) |

| d-Glaucine Hydrobromide | Mice | Tail Pinch Test | No Analgesic Activity |

| l-Glaucine Hydrobromide | Mice | Tail Pinch Test | No Analgesic Activity |

These conflicting results underscore the complexity of glaucine's interaction with nociceptive pathways. While it appears effective against inflammatory or chemically induced pain, its efficacy against thermal or mechanical pain is less clear and it does not seem to operate via classical opioid pathways.

Profiling of Central Nervous System Activities in Preclinical Settings

Glaucine exhibits a range of activities within the central nervous system (CNS), primarily characterized by neuroleptic-like and dopamine-antagonistic effects. nih.gov Studies in rodents have demonstrated that glaucine can significantly modulate motor activity and behaviors associated with the dopaminergic system.

One of the key findings is that glaucine acts as a dopamine (B1211576) receptor antagonist, with a preference for D1 and D1-like receptors. nih.gov This is supported by behavioral studies where glaucine almost completely abolished apomorphine-induced behaviors (climbing, sniffing, grooming) in mice. nih.gov Apomorphine (B128758) is a classic dopamine agonist, and the inhibition of its effects strongly suggests an antidopaminergic mechanism for glaucine. nih.gov Further evidence shows that glaucine antagonizes haloperidol-induced catalepsy in rats, another test sensitive to dopamine system modulation. genoway.com

Glaucine's impact on locomotor activity is notable; it has been found to decrease spontaneous locomotor activity in rodents. genoway.com However, it does not affect amphetamine-induced hypermotility but does potentiate amphetamine and apomorphine stereotypy. genoway.com In terms of its effect on neurotransmitter levels, glaucine has been shown to depress noradrenaline (NA) and dopamine (DA) levels in the whole brain of mice. genoway.com It also significantly decreases the brain level of 5-hydroxytryptamine (5-HT) without altering the concentration of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA). genoway.com

In addition to its effects on the dopamine system, glaucine also interacts with the serotonin (B10506) system. It antagonizes the head twitch response induced by 5-HTP in rats, suggesting an effect on serotonergic pathways. genoway.com Other CNS effects include a significant prolongation of hexobarbital-induced sleeping time, indicating a sedative or CNS depressant action. oncodesign-services.com However, studies have reported that glaucine is without anticonvulsant, antianxiety, or antidepressant effects in mice. genoway.com

The table below summarizes the key neuropharmacological effects of glaucine observed in preclinical models.

Central Nervous System Activities of Glaucine in Animal Models

| CNS Effect | Animal Model | Key Findings |

|---|---|---|

| Locomotor Activity | Rodents | Decreased spontaneous locomotor activity. genoway.com |

| Dopamine System | Mice/Rats | Acts as a dopamine antagonist, favoring D1-like receptors; abolishes apomorphine-induced behaviors; antagonizes haloperidol-induced catalepsy. nih.govgenoway.com |

| Serotonin System | Rats | Antagonizes 5-HTP-induced head twitch response. genoway.com |

| Neurotransmitter Levels | Mice | Depresses brain levels of noradrenaline (NA), dopamine (DA), and 5-hydroxytryptamine (5-HT). genoway.com |

| Sedative Effects | Not Specified | Prolongs hexobarbital-induced sleeping time. oncodesign-services.com |

| Other CNS Effects | Mice | No observed anticonvulsant, antianxiety, or antidepressant effects. genoway.com |

These findings collectively profile glaucine as a CNS-active compound with significant modulatory effects on catecholaminergic and serotonergic systems, consistent with its characterization as a neuroleptic-like agent.

Metabolism and Pharmacokinetic Research Methodologies

In Vitro Metabolic Pathway Elucidation

In vitro studies are fundamental in identifying the primary metabolic routes of a compound. For dl-glaucine, these studies have revealed a multi-step process involving both Phase I and Phase II reactions.

Phase I metabolism of glaucine (B1671577) primarily involves reactions that introduce or expose functional groups, preparing the molecule for subsequent conjugation reactions. The main pathways identified are O-demethylation, N-demethylation, hydroxylation, and N-oxidation. nih.govuni-saarland.de

Studies in rats have shown that glaucine is principally metabolized through O- and N-demethylation, resulting in four different isomers. nih.gov Further investigations have detailed these pathways, identifying O-demethylation occurring at positions 2, 9, and 10 of the glaucine molecule, alongside N-demethylation. nih.gov Hydroxylation and N-oxidation have also been identified as metabolic routes, often in combination with demethylation. nih.govuni-saarland.de In total, researchers have been able to identify 26 Phase I metabolites. gtfch.org

Following Phase I transformations, the resulting phenolic metabolites of glaucine undergo Phase II conjugation reactions. The primary pathways are glucuronidation and sulfation, which involve the attachment of glucuronic acid or sulfate (B86663) groups, respectively. nih.govuni-saarland.degtfch.org These processes significantly increase the water solubility of the metabolites, facilitating their excretion from the body. nih.govuni-saarland.degtfch.org A total of 21 Phase II metabolites have been identified in research studies. gtfch.org

The enzymatic reactions of Phase I metabolism are predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. Studies have been conducted to identify the specific CYP isoforms responsible for the metabolism of glaucine.

The involvement of these specific isoforms in different metabolic steps is as follows:

2-O-demethylation: Primarily mediated by CYP1A2 and CYP3A4. nih.gov

9-O-demethylation: Involves CYP1A2, CYP2C19, and CYP2D6. nih.gov

N-demethylation: Predominantly catalyzed by CYP3A4, with a minor contribution from CYP2D6. nih.gov

These findings have been corroborated by inhibition tests, confirming the significant roles of these CYP isoforms in glaucine metabolism. nih.gov

To further understand the dynamics of glaucine metabolism, kinetic analyses of the involved enzymes have been performed. These studies typically determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

The kinetic profiles for the formation of glaucine's metabolites have been shown to follow classic Michaelis-Menten behavior. nih.govgtfch.org The determined Km values for the various metabolic reactions range from 25 to 140 µM, while the Vmax values are between 0.10 and 1.92 pmol/min/pmol. nih.govgtfch.org This data is crucial for predicting the rate of metabolism at different concentrations of the compound.

| Parameter | Value Range |

|---|---|

| Km (Michaelis-Menten Constant) | 25 - 140 µM |

| Vmax (Maximum Reaction Velocity) | 0.10 - 1.92 pmol/min/pmol |

In Vivo Metabolic Profiling in Animal Models

In vivo studies in animal models provide a more comprehensive picture of a compound's metabolism and disposition within a living organism.

Following administration of glaucine to animal models, such as Wistar rats, various biological matrices are collected and analyzed to identify and quantify the parent compound and its metabolites. nih.gov Urine is a primary matrix for these investigations. nih.gov

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed for the detection and characterization of metabolites. nih.govgtfch.org High-resolution mass spectrometry (HR-MS) is also used to confirm the elemental composition of the identified metabolites. nih.gov

In rat urine, the major metabolites detected are the O- and N-demethylated forms of glaucine, along with their glucuronide and sulfate conjugates. nih.govgtfch.org These findings from in vivo studies are consistent with the metabolic pathways elucidated from in vitro experiments, confirming that O- and N-dealkylation followed by conjugation are the primary metabolic routes for glaucine. gtfch.org The mono- and bis-demethylated metabolites have been successfully detected using GC-MS, while LC-MS approaches have targeted the demethylated metabolites and their corresponding glucuronides. gtfch.org

Preclinical Pharmacokinetic Research Approaches

The investigation of the pharmacokinetic profile of dl-Glaucine hydrobromide in preclinical settings necessitates the use of robust and validated bioanalytical methods. These methods are crucial for the accurate quantification of the compound in various biological matrices, thereby providing reliable data on its absorption, distribution, metabolism, and excretion (ADME) characteristics. The development and validation of these analytical strategies are foundational to understanding the compound's behavior in vivo.

Analytical Strategies for Compound Determination in Biological Fluids

The quantitative determination of this compound and its metabolites in biological fluids, such as plasma, urine, and tissue homogenates, from preclinical studies relies heavily on advanced chromatographic techniques coupled with sensitive detection methods. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most prominently used analytical platforms for this purpose. These methods offer high selectivity, sensitivity, and throughput, which are essential for analyzing the complex biological samples generated during pharmacokinetic studies.

The development of a reliable bioanalytical method for this compound involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. Each of these steps is optimized to ensure the accuracy and precision of the analytical results.

Sample Preparation

The initial and one of the most critical stages in the bioanalytical workflow is the preparation of the biological sample. The primary goal of sample preparation is to extract this compound from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. Common techniques employed for the extraction of small molecules like glaucine from plasma or other biological fluids include:

Protein Precipitation (PPT): This is a straightforward and widely used method where an organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis. This method is simple and fast but may be less clean compared to other techniques.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of the organic solvent is critical and depends on the polarity and chemical properties of this compound. This technique generally provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent packed in a cartridge or a 96-well plate. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE can provide very clean extracts and allows for significant pre-concentration of the analyte.

Chromatographic Separation

Following sample preparation, the extract is injected into an HPLC or UPLC system for the separation of this compound from any remaining endogenous components and potential metabolites. Reversed-phase chromatography is the most common mode of separation for compounds of this nature. A C18 stationary phase is frequently used, providing good retention and separation of moderately polar compounds like glaucine.